2-Hydroxy-2'-(trifluoromethoxy)acetophenone

Catalog No.
S15953291
CAS No.
M.F
C9H7F3O3
M. Wt
220.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-2'-(trifluoromethoxy)acetophenone

Product Name

2-Hydroxy-2'-(trifluoromethoxy)acetophenone

IUPAC Name

2-hydroxy-1-[2-(trifluoromethoxy)phenyl]ethanone

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4,13H,5H2

InChI Key

DMPBYXHCDYTTIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CO)OC(F)(F)F

2-Hydroxy-2'-(trifluoromethoxy)acetophenone is an organic compound characterized by the presence of a hydroxy group and a trifluoromethoxy group attached to the acetophenone structure. Its molecular formula is C₉H₇F₃O₃, with a molecular weight of approximately 220.15 g/mol. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields, including medicinal chemistry and materials science.

  • Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups under appropriate conditions, often using nucleophiles like sodium methoxide or potassium tert-butoxide.

Research indicates that 2-Hydroxy-2'-(trifluoromethoxy)acetophenone exhibits potential biological activities. It has been studied for its interactions with various biomolecules, suggesting possible applications in medicinal chemistry. The trifluoromethoxy group may enhance its lipophilicity, facilitating interactions with lipid membranes and proteins. This compound may also influence biochemical pathways, potentially acting as an inhibitor or activator of specific enzymes or receptors .

The synthesis of 2-Hydroxy-2'-(trifluoromethoxy)acetophenone typically involves the introduction of the trifluoromethoxy group into the acetophenone framework. A common synthetic route includes:

  • Starting Materials: 2-Hydroxyacetophenone and trifluoromethoxy iodide.
  • Reaction Conditions: The reaction is usually conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.
  • Purification: Following the reaction, purification methods such as recrystallization or chromatography may be employed to isolate the desired product.

This compound has several applications across different fields:

  • Medicinal Chemistry: It is being explored as a potential pharmaceutical intermediate or active ingredient due to its biological activity.
  • Material Science: The unique chemical properties allow for its use in developing specialty chemicals and materials.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, facilitating research in various chemical domains .

Studies on the interactions of 2-Hydroxy-2'-(trifluoromethoxy)acetophenone with biological targets have revealed insights into its mechanism of action. The trifluoromethoxy group significantly influences its reactivity and binding affinity, allowing it to interact with specific enzymes or receptors. Investigations continue to elucidate its role in biochemical processes and its potential therapeutic applications .

Several compounds share structural similarities with 2-Hydroxy-2'-(trifluoromethoxy)acetophenone, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
2'-Hydroxy-5'-(trifluoromethoxy)acetophenoneC₉H₇F₃O₂Different position of hydroxy group; potential biological activity .
2'-(Trifluoromethyl)acetophenoneC₉H₇F₃OLacks hydroxy group; used in asymmetric synthesis.
4'-Hydroxy-3'-(trifluoromethoxy)acetophenoneC₉H₇F₃O₂Hydroxy group at different position; studied for anti-inflammatory properties .

The uniqueness of 2-Hydroxy-2'-(trifluoromethoxy)acetophenone lies in its specific arrangement of functional groups, which influences both its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

220.03472857 g/mol

Monoisotopic Mass

220.03472857 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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